tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-4-5-10-6-7-11(9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
JVHNOZNBDNUNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2CCC1N2 |
Origin of Product |
United States |
Preparation Methods
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
The key step in preparing this compound is the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core. This scaffold is constructed typically via two main approaches:
Stereoselective cyclization from acyclic precursors: Starting from acyclic molecules that already contain stereochemical information, the bicyclic structure is formed in a controlled manner to yield the desired stereochemistry.
Desymmetrization of achiral tropinone derivatives: Achiral tropinone or related bicyclic ketones undergo selective transformations to introduce chirality directly during the formation of the bicyclic system.
These methods have been extensively reviewed and provide a foundation for synthesizing the bicyclic core with high enantiomeric purity, which is crucial for biological activity.
Stepwise Synthesis via Hydrogenation and Carbamate Formation
A practical and documented synthetic route involves two main stages:
| Stage | Description | Reagents and Conditions | Yield |
|---|---|---|---|
| 1 | Hydrogenation of (3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl methanol to remove protecting groups and reduce intermediates | Hydrogen chloride, hydrogen gas, palladium hydroxide on carbon catalyst in ethanol/water at 20 °C, 2844.39 Torr, 66 hours | Intermediate isolated |
| 2 | Carbamate formation by reaction with di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate, sodium hydroxide in 1,3-dioxane/water at 20 °C, stirred overnight | 81% isolated yield |
The starting material, (3-endo)-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)methanol, is subjected to hydrogenation using palladium hydroxide on carbon (Pearlman's catalyst) under hydrogen atmosphere (55 psi) at room temperature for 18 hours.
After filtration and concentration, the residue undergoes a second hydrogenation step under similar conditions for 2 days to ensure complete deprotection.
The resulting amine intermediate is then reacted with di-tert-butyl dicarbonate in a mixture of dioxane and aqueous sodium hydroxide to form the tert-butyl carbamate derivative.
The product is purified by solvent extraction and solid-phase extraction (SPE) chromatography to afford a colorless oil with 81% yield.
Industrial Scale and Process Optimization
Industrial production methods typically optimize the above synthetic steps for scalability, yield, and purity. Key considerations include:
Use of robust catalysts and controlled hydrogenation conditions to ensure reproducibility.
Optimization of solvent systems and base concentrations during carbamate formation to maximize conversion and minimize side reactions.
Crystallization or salt formation (e.g., hydrochloride salt) to enhance compound stability and solubility for downstream applications.
Chemical Reactions and Analysis Relevant to Preparation
Types of Reactions Involved
Hydrogenation: Removal of benzyl protecting groups and reduction of intermediates using palladium hydroxide on carbon under hydrogen atmosphere.
Carbamate Formation: Reaction of free amine with di-tert-butyl dicarbonate under basic aqueous-organic conditions to form the tert-butyl carbamate protecting group.
Reaction Conditions and Reagents
| Reaction Step | Reagents | Solvent | Temperature | Pressure | Time |
|---|---|---|---|---|---|
| Hydrogenation | Pd(OH)2/C, H2, HCl | Ethanol/water | 20 °C | 55 psi H2 | 18 h + 48 h |
| Carbamate Formation | Di-tert-butyl dicarbonate, NaOH | 1,3-Dioxane/water | 20 °C | Atmospheric | Overnight |
Summary Table of Preparation Route
| Step | Starting Material | Key Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | (3-endo)-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)methanol | Pd(OH)2/C, H2, HCl | EtOH/H2O, 20 °C, 55 psi H2, 66 h | Deprotected amine intermediate | Not isolated |
| 2 | Amine intermediate | Di-tert-butyl dicarbonate, NaOH | Dioxane/H2O, 20 °C, overnight | This compound | 81% |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Synthesis and Production
The synthesis of tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate generally involves reacting 8-azabicyclo[3.2.1]octane derivatives with tert-butyl chloroformate. This reaction typically occurs under basic conditions, utilizing bases like triethylamine or sodium hydroxide to facilitate carbamate linkage formation. Industrial methods for large-scale production may use continuous flow reactors and automated systems to optimize yield and purity, with meticulously controlled reaction conditions to minimize impurities while maximizing efficiency.
Areas of Application
This compound is used across a range of domains:
- Medicinal Chemistry: It is valuable in synthesizing complex drug-like molecules, potentially improving drug-likeness, solubility, and metabolic stability . Ongoing studies are exploring its potential as a pharmaceutical agent, particularly in drug discovery related to central nervous system disorders.
- Materials Science: This compound may be used in developing novel materials with specific properties.
- Scientific Research: The compound is used as a building block in various research applications.
Mechanism of Action
The mechanism of action of tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substitution Position and Biological Activity :
- The 2-ylmethyl substitution in the target compound introduces conformational flexibility compared to direct 3-yl or 8-yl carbamate attachments. For example, tert-Butyl ((1R,5S)-8-azabicyclo[3.2.1]octan-3-yl)carbamate (MW 452.59) demonstrated 90% yield and potent 5-HT7 receptor antagonism, highlighting the role of 3-yl substitution in receptor binding . In contrast, 2-ylmethyl derivatives may alter steric interactions in target binding pockets.
Synthetic Accessibility: Mechanochemical synthesis (e.g., using ethanol as a solvent) achieved a 90% yield for 3-yl carbamate derivatives , while 3-ylmethyl analogs like tert-Butyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate are commercially available with 95% purity, indicating robust synthetic protocols . The target compound’s synthesis may require optimization due to the steric challenges of 2-ylmethyl functionalization.
Steric and Electronic Effects: Bridgehead (8-yl) carbamates, such as tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 42145-38-0), prioritize interactions with enzymes like kinases . The 2-ylmethyl group’s extended linker could reduce steric hindrance compared to bulkier 3-ene triflate derivatives .
Purity and Commercial Availability :
- High-purity (>99%) endo-3-yl carbamates are marketed for drug discovery , whereas 2-ylmethyl analogs are less commonly reported, suggesting a niche for further research.
Biological Activity
tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- IUPAC Name : this compound
The compound features a unique bicyclic structure that incorporates a tert-butyl group and a carbamate functional group, contributing to its biological properties.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific enzymes and receptors in the body. Its mechanism of action involves:
- Binding Affinity : The compound binds to various molecular targets, modulating their activity and potentially leading to therapeutic effects, particularly in neurological disorders.
- Enzyme Modulation : It has been shown to influence enzymatic pathways by stabilizing interactions within receptor binding sites, which enhances its efficacy as a therapeutic agent.
1. Neuropharmacological Effects
Studies have demonstrated that this compound may have neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
2. Anticancer Potential
In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects against tumor cells, suggesting a possible role in cancer therapy . The preferential toxicity towards cancer cells over normal cells highlights its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 8-azabicyclo[3.2.1]octane derivatives with tert-butyl chloroformate under basic conditions, often using triethylamine or sodium hydroxide as catalysts. Various derivatives of this compound are being explored for enhanced biological activities.
Q & A
Q. Methodological Approach :
- Use tert-butyl carbamate-protected intermediates to stabilize reactive amines during coupling reactions.
- Employ X-ray crystallography or NOESY NMR to confirm stereochemistry post-synthesis .
How can researchers optimize reaction conditions for coupling this compound with heteroaromatic substrates?
Basic Research Question
Coupling reactions often involve palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bicyclic intermediates.
- Temperature : Reactions typically proceed at 80–100°C to balance reactivity and decomposition risks .
- Catalysts : K₂CO₃ or Cs₂CO₃ are common bases for deprotonation; Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings .
Q. Example Protocol :
| Substrate | Catalyst/Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| 6-Methoxypyrimidine | K₂CO₃ | DMF, 100°C | 85% | |
| Boronate esters | Pd(dppf)Cl₂ | THF, reflux | 50–70% |
What analytical techniques are most effective for characterizing this compound derivatives?
Basic Research Question
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 335.2 [M+H]⁺ for a pyrimidine-coupled derivative) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions; NOESY distinguishes endo/exo configurations .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 210–254 nm .
Q. Advanced Consideration :
- Chiral Resolution : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/IPA mobile phases to quantify enantiomeric excess .
How do structural modifications to the 8-azabicyclo[3.2.1]octane core affect biological activity?
Advanced Research Question
- Monoamine Transporter Affinity : Substituents at the 3-position modulate selectivity for DAT vs. SERT. Bulky groups (e.g., arylboronates) enhance DAT inhibition .
- ELOVL6 Inhibition : Alkyl chains at the bridgehead nitrogen improve binding to fatty acid elongase, relevant for metabolic disorder studies .
Q. SAR Table :
| Substituent | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-(Tetramethyldioxaborolane) | DAT | 120 ± 15 | |
| 3-(Chlorophenyl) | ELOVL6 | 450 ± 30 |
How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
Advanced Research Question
Yield variations (e.g., 50–85% in coupling reactions) often arise from:
Q. Troubleshooting Checklist :
Verify inert atmosphere (N₂/Ar) for air-sensitive steps.
Optimize equivalents of coupling partners (1.2–1.5 eq. recommended) .
What safety precautions are essential when handling this compound intermediates?
Basic Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
